molecular formula C17H18N6O B2852397 3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one CAS No. 2415518-81-7

3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one

Cat. No. B2852397
M. Wt: 322.372
InChI Key: UZSPCJLVFROQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one, commonly known as MPQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. MPQ is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism Of Action

The mechanism of action of MPQ involves the inhibition of various enzymes and receptors in the body. MPQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPQ also inhibits the activity of various receptors such as adenosine A1 receptor, serotonin 5-HT1A receptor, and dopamine D2 receptor.

Biochemical And Physiological Effects

MPQ has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various tissues, and modulate neurotransmitter release in the brain. MPQ has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the major advantages of using MPQ in lab experiments is its unique chemical structure and mechanism of action. MPQ has shown promising results in various scientific research studies and can be used as a lead compound for the development of new drugs. However, one of the major limitations of using MPQ in lab experiments is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on MPQ. One of the key areas of research is the development of new analogs of MPQ that can have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential use of MPQ in the treatment of various neurodegenerative diseases. The development of new drug delivery systems for MPQ is also an area of active research.

Synthesis Methods

The synthesis of MPQ involves the reaction of 4-amino-3-methylquinazoline with 4-bromo-3-pyridazinecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

MPQ has been extensively studied for its potential therapeutic applications in various scientific research studies. Some of the key areas of research include its potential use as an antitumor agent, anti-inflammatory agent, and anticonvulsant agent. MPQ has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-methyl-2-(4-pyridazin-3-ylpiperazin-1-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-21-16(24)13-5-2-3-6-14(13)19-17(21)23-11-9-22(10-12-23)15-7-4-8-18-20-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSPCJLVFROQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one

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